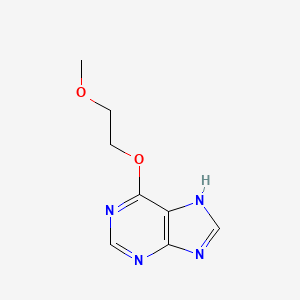

6-(2-Methoxyethoxy)-purine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N4O2 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

6-(2-methoxyethoxy)-7H-purine |

InChI |

InChI=1S/C8H10N4O2/c1-13-2-3-14-8-6-7(10-4-9-6)11-5-12-8/h4-5H,2-3H2,1H3,(H,9,10,11,12) |

InChI Key |

QLLDCRADAQNDOO-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=NC=NC2=C1NC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for Purine Derivatives

Established Synthetic Routes to Purine (B94841) Scaffolds

The construction of the purine ring system can be achieved through several established synthetic routes, often categorized by the starting materials and the sequence of ring closure. These methods provide access to a wide array of purine cores that can be further elaborated.

One of the most classical and versatile methods for purine synthesis is the Traube purine synthesis . This approach involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon synthon, such as formic acid, to form the imidazole (B134444) ring fused to the pyrimidine (B1678525) core. The required 4,5-diaminopyrimidines are typically prepared from readily available pyrimidine precursors.

A general representation of the Traube purine synthesis is depicted below:

| Reactant 1 | Reactant 2 | Product | Reference |

| 4,5-Diaminopyrimidine | Formic Acid | Purine | nih.govgoogle.com |

| Substituted 4,5-Diaminopyrimidine | Other C1 synthons (e.g., orthoformates, acid chlorides) | Substituted Purine | nih.govgoogle.com |

Strategies for Introducing Ether Linkages, particularly the Methoxyethoxy Moiety, at the Purine C-6 Position

The introduction of substituents at the C-6 position of the purine ring is a key step in the synthesis of many biologically active compounds, including 6-(2-Methoxyethoxy)-purine. The most common precursor for such modifications is a 6-halopurine, typically 6-chloropurine (B14466), which is readily accessible. google.compatsnap.com

The primary strategy for introducing an ether linkage at the C-6 position is through a nucleophilic aromatic substitution (SNAr) reaction. acs.orgnih.gov In the context of synthesizing this compound, this would involve the reaction of 6-chloropurine with 2-methoxyethanol. This reaction is typically carried out in the presence of a base, which deprotonates the alcohol to form the more nucleophilic alkoxide.

The general reaction is as follows:

Several factors can influence the efficiency of this SNAr reaction, including the choice of base, solvent, and reaction temperature. Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), and organic bases like triethylamine (B128534) (TEA). The reaction is often performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

| Starting Material | Reagent | Product | Key Reaction Type |

| 6-Chloropurine | 2-Methoxyethanol | This compound | Nucleophilic Aromatic Substitution |

| 6-Halopurine (X = Cl, Br, I) | Alcohol (R-OH) | 6-Alkoxypurine | Nucleophilic Aromatic Substitution |

More advanced methods for the formation of C-O bonds at the C-6 position include palladium-catalyzed cross-coupling reactions. While less common for simple alkoxy groups, these methods can be valuable for more complex ether linkages.

Regioselective Functionalization of Purine Rings in Derivatization

The purine ring possesses multiple reactive sites, and achieving regioselective functionalization is a critical aspect of purine chemistry. The reactivity of the different positions on the purine core (C-2, C-6, C-8, N-7, and N-9) can be modulated by the existing substituents and the choice of reagents and reaction conditions.

For a pre-formed this compound, further derivatization can be directed to other positions on the ring. For instance, direct C-H functionalization has emerged as a powerful tool for the late-stage modification of purine scaffolds. researchgate.netnih.govrsc.orgacs.orgacs.orgresearchgate.net These reactions, often catalyzed by transition metals like palladium or rhodium, can enable the introduction of various functional groups at the C-2 or C-8 positions without the need for pre-installed leaving groups.

The nitrogen atoms of the purine ring, particularly N-7 and N-9, are also common sites for functionalization, most notably through alkylation reactions. The regioselectivity of N-alkylation can be influenced by factors such as the nature of the alkylating agent, the base used, and the solvent. nih.govacs.orgnih.gov In some cases, directing groups can be employed to favor substitution at a specific nitrogen atom.

The following table summarizes some common regioselective functionalization reactions of the purine ring:

| Position | Reaction Type | Common Reagents/Catalysts |

| C-2 | C-H Arylation | Pd(OAc)2, CuI |

| C-8 | C-H Arylation/Alkylation | Pd(OAc)2, various coupling partners |

| N-7/N-9 | Alkylation | Alkyl halides, bases (e.g., K2CO3, NaH) |

Advanced Chemical Synthesis Techniques for Purine Analogs

In recent years, several advanced synthesis techniques have been applied to the preparation of purine analogs to improve reaction efficiency, reduce reaction times, and enhance product yields. These modern methods offer significant advantages over traditional synthetic approaches.

Microwave-assisted synthesis has been widely adopted for the rapid and efficient synthesis of a variety of heterocyclic compounds, including purines. researchgate.netnih.govrsc.orgacs.orgtsijournals.com The use of microwave irradiation can dramatically accelerate reaction rates, often leading to cleaner reactions and higher yields in a fraction of the time required for conventional heating. This technique is particularly well-suited for reactions such as nucleophilic aromatic substitutions and cross-coupling reactions commonly employed in purine chemistry.

Flow chemistry represents another significant advancement in chemical synthesis. mdpi.comspringerprofessional.demtak.huuc.ptegasmoniz.com.pt In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or channel. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and safety, especially for highly exothermic or hazardous reactions. Flow chemistry has been successfully applied to the synthesis of various heterocyclic scaffolds and holds great promise for the scalable and efficient production of purine derivatives.

Photoredox catalysis has emerged as a powerful and sustainable method for the formation of a wide range of chemical bonds under mild conditions. nih.govacs.orgnih.gov This technique utilizes visible light to initiate single-electron transfer processes, enabling a variety of transformations that are often difficult to achieve with traditional methods. In the context of purine synthesis, photoredox catalysis has been employed for C-H functionalization and cross-coupling reactions, offering new avenues for the diversification of the purine scaffold.

| Technique | Key Advantages | Application in Purine Synthesis |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, cleaner reactions | Nucleophilic substitutions, cross-coupling reactions |

| Flow Chemistry | Precise control of reaction parameters, enhanced safety, scalability | Multi-step synthesis, reactions with hazardous reagents |

| Photoredox Catalysis | Mild reaction conditions, sustainable, unique reactivity | C-H functionalization, cross-coupling reactions |

Structure Activity Relationship Sar Studies of Purine Derivatives with Ether Substitutions

Fundamental Principles of Structure-Activity Relationships in Purine (B94841) Analogs

Key positions on the purine ring that are frequently modified to modulate biological activity include:

C2 Position: Substitution at this position can influence the electronic properties of the purine ring and provide additional interaction points with target proteins.

C6 Position: This is a critical position for modification, as substituents here can directly impact interactions within the ATP-binding pocket of many kinases and other enzymes. The nature of the substituent at C6, be it an amino, thio, or ether group, significantly affects the compound's biological profile.

N9 Position: Alkylation or arylation at the N9 position can alter the compound's solubility, cell permeability, and binding orientation within a target's active site.

Impact of C-6 Methoxyethoxy Substitution on Biological Interactions

While specific biological data for 6-(2-Methoxyethoxy)-purine is not extensively available in the reviewed literature, the impact of its C-6 methoxyethoxy substitution can be inferred from studies on related 6-alkoxypurine and 6-ether-substituted purine derivatives. The ether linkage at the C-6 position is a key structural feature.

The 2-methoxyethoxy group is a flexible, polar substituent. The presence of the ether oxygen atoms allows for potential hydrogen bond acceptor interactions within a biological target. The terminal methoxy (B1213986) group can also participate in hydrophobic interactions. The flexibility of the ethoxy linker allows the substituent to adopt various conformations, which can be advantageous for fitting into a binding pocket.

In a study of 6-alkoxypurine derivatives as kinase inhibitors, the nature of the alkoxy group was found to be a determinant of activity. researchgate.net For instance, the exploration of 6-alkoxypurines as DAPK1 inhibitors highlighted the importance of the substituent at this position for inducing apoptosis or cell cycle arrest. researchgate.net Another study on 6-substituted purinyl alkoxycarbonyl amino acids demonstrated that the nature of the 6-substituent on the purine was crucial for their immunostimulant activity. nih.gov

The table below presents data for a series of 6-alkoxy purine derivatives and their proapoptotic activity in Jurkat cells, illustrating the influence of the C-6 substituent.

| Compound | R (at C6) | EC50 (µM) in Jurkat cells |

| 1 | -OCH2Ph | 11.0 ± 1.1 |

| 12 | -O(CH2)2Ph | 2.0 ± 0.1 |

| 13 | -O(CH2)3Ph | 3.0 ± 0.2 |

This data is adapted from a study on 6-alkoxy purine analogs as cell type-selective apoptotic inducers. ugr.es

The data suggests that extending the alkyl chain of the ether substituent at the C6 position can lead to an increase in proapoptotic potency. This provides a basis for postulating that the 2-methoxyethoxy group in this compound could confer significant biological activity.

Influence of Other Substituent Effects on Molecular Interactions and Potency

In a series of novel C6-amino substituted 4-azasteroidal purine nucleoside analogues, the nature of the amino substituent at the C6 position, in combination with the steroidal moiety at N9, significantly influenced their anticancer activity. nih.gov

The following table shows the cytotoxic activity of some C6-amino substituted purine nucleoside analogues against different cancer cell lines.

| Compound | R (at C6) | IC50 (µM) - HeLa | IC50 (µM) - PC-3 | IC50 (µM) - MCF-7 |

| 4b | -NH(CH2)2OH | >50 | 2.99 | >50 |

| 7b | -NH(CH2)3OH | >50 | 2.84 | >50 |

| 9b | -NHCH2Ph | 2.69 | 10.12 | 11.23 |

This data is adapted from a study on the synthesis and biological evaluation of novel C6-amino substituted 4-azasteroidal purine nucleoside analogues. nih.gov

These findings underscore the principle that while the C-6 substituent is a key determinant of activity, modifications at other positions of the purine scaffold are essential for fine-tuning the molecule's pharmacological profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Purine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for providing insights into the structural features that are important for biological activity.

For purine analogs, QSAR studies have been successfully applied to understand the structural requirements for various biological activities. For example, a 2D-QSAR study on a series of substituted purine derivatives as inhibitors of c-Src tyrosine kinase identified key molecular descriptors that correlate with their inhibitory activity. The study found that descriptors such as the SsCH3E-index, H-Donor Count, and T_2_Cl_3 were important for the observed activity.

QSAR models are typically developed using a training set of compounds with known activities and then validated using a separate test set. A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized purine derivatives, thereby guiding the design of more potent and selective compounds.

Pharmacological Investigations of 6 2 Methoxyethoxy Purine and Analogs in in Vitro Systems

Enzyme Inhibition Assays

Derivatives of 6-alkoxy-purine have been identified as potent inhibitors of several key enzyme families, most notably cyclin-dependent kinases (CDKs) and xanthine (B1682287) oxidase (XO).

Cyclin-Dependent Kinase (CDK) Inhibition: 6-Alkoxy-2-aminopurine derivatives are recognized as potent inhibitors of Cyclin-Dependent Kinases (CDKs), with a degree of selectivity towards CDK2. researchgate.netrsc.org CDKs are crucial regulators of the cell cycle, and their dysregulation is a common feature in cancer, making them a key target for anti-proliferative therapies. researchgate.netresearchgate.net The inhibitory mechanism of these purine (B94841) analogs is typically competitive with ATP, binding to the kinase's active site. nih.govnih.gov The structure of the 6-alkoxy substituent plays a significant role in the potency and selectivity of these inhibitors. researchgate.net For instance, the crystal structure of CDK2 complexed with the purine inhibitor roscovitine (B1683857) reveals that the inhibitor's purine moiety occupies the adenine (B156593) binding pocket, while other substituents make specific contacts that enhance binding and confer selectivity. nih.gov Research into structure-activity relationships has shown that modifications at the O-6 position of the purine scaffold can be designed to improve binding affinity to the activated CDK2 complex. researchgate.net

Xanthine Oxidase (XO) Inhibition: Xanthine oxidase is a critical enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.comfrontiersin.org Inhibition of XO is a therapeutic strategy for conditions like gout, which is caused by hyperuricemia. mdpi.com Several purine analogs have been investigated as XO inhibitors. tandfonline.comnih.gov These inhibitors can act through different mechanisms. For example, allopurinol (B61711) is a well-known suicide inhibitor of XO. nih.gov In contrast, other purine analogs, such as 6-(N-benzoylamino)purine, have been shown to be potent, competitive inhibitors of XO with Ki values in the nanomolar range. tandfonline.com Studies have also identified preferential XO inhibitors, which can selectively inhibit the metabolism of certain substrates over others. nih.govnih.govresearchgate.net For instance, 2-amino-6-hydroxy-8-mercaptopurine (B14735) (AHMP) and 2-amino-6-purinethiol (APT) have been shown to more potently inhibit the XO-mediated conversion of the anticancer drug 6-mercaptopurine (B1684380) (6MP) than the conversion of xanthine. nih.gov

| Compound/Analog Class | Target Enzyme | Activity/Potency | Inhibition Mechanism | Reference |

| 6-Alkoxy-2-aminopurines | Cyclin-Dependent Kinase 2 (CDK2) | Potent inhibitors | ATP-Competitive | researchgate.net, rsc.org |

| Roscovitine | cdc2/cyclin B, cdk2/cyclin A, cdk2/cyclin E | IC50 values: 7 µM, 7 µM, 7 µM | ATP-Competitive | nih.gov, nih.gov |

| 6-(N-Benzoylamino)purine | Xanthine Oxidase (XO) | IC50: 0.45 µM; Ki: 0.0475 µM | Competitive | tandfonline.com |

| 2-Amino-6-hydroxy-8-mercaptopurine (AHMP) | Xanthine Oxidase (XO) | IC50 (vs. 6MP): 0.54 µM; IC50 (vs. xanthine): 17.71 µM | Preferential | nih.gov |

| 2-Amino-6-purinethiol (APT) | Xanthine Oxidase (XO) | IC50 (vs. 6MP): 2.57 µM; IC50 (vs. xanthine): 16.38 µM | Preferential | nih.gov |

Receptor Binding and Activation Profiling

The interaction of purine derivatives with purinergic receptors is a vast field of study. These receptors are broadly divided into P1 receptors, which bind adenosine (B11128), and P2 receptors, which are activated by nucleotides like ATP and UDP. nih.govcancer.gov P1 receptors have four subtypes (A1, A2A, A2B, and A3), while P2 receptors include ligand-gated ion channels (P2X1-7) and G protein-coupled receptors (P2Y1,2,4,6,11-14). nih.gov

The affinity and selectivity of purine analogs for these receptors are highly dependent on the substitutions at various positions of the purine ring. For adenosine A3 receptors, N6-substitutions are particularly important for high-affinity binding. nih.gov For example, small N6-substituents like a methoxy (B1213986) group can provide high affinity at the human A3 receptor. nih.gov While extensive research has been conducted on various purine nucleosides, specific binding data for 6-(2-Methoxyethoxy)-purine on a wide panel of purinergic receptors is not extensively detailed in the available literature. However, studies on related 6-oxopurine nucleoside analogs containing modified ribose rings have been conducted to probe adenosine receptor affinity. nih.gov These studies indicate that while the parent compound inosine (B1671953) has some affinity for the A3 receptor, modifications to the sugar moiety can significantly alter binding characteristics. nih.gov This suggests that the nature of the substituent at the 9-position, in addition to the 6-position, is critical for receptor interaction.

Cell-Based Assays

A significant body of research has focused on the anti-proliferative and pro-apoptotic effects of 6-alkoxy-purine analogs in cancer cell lines. ugr.esnih.govresearchgate.net Phenotypic screening of a library of 6-alkoxy purines, derived from a parent hit compound (8-tert-butyl-9-phenyl-6-benzyloxy-9H-purine), identified derivatives with potent and selective activity against T-cell leukemia Jurkat cells. ugr.esnih.govugr.es

These studies revealed that treatment with certain 6-alkoxy purine analogs led to a significant increase in the sub-G1 cell population during cell cycle analysis, which is indicative of apoptosis. ugr.es This pro-apoptotic activity was confirmed through Annexin-V assays, which detect the externalization of phosphatidylserine, an early marker of apoptosis. ugr.esdomainex.co.ukresearchgate.net The induction of cell death by these compounds was shown to be dependent on caspase activation, a key feature of the apoptotic pathway. ugr.es Structure-activity relationship studies indicated that bulky aromatic groups at the C6 and C8 positions of the purine ring appeared to drive the apoptotic activity towards Jurkat cells. ugr.es Two specific derivatives, designated as compounds 12 and 13 in the study by Lorente-Macías et al., showed superior potency and cell selectivity compared to the parent compound. ugr.esnih.gov

| Compound | Cell Line | Assay | Finding | Reference |

| Compound 12 (6-alkoxy purine analog) | Jurkat (T-cell leukemia) | Cell Viability (IC50) | 9.99 µM | ugr.es |

| Compound 13 (6-alkoxy purine analog) | Jurkat (T-cell leukemia) | Cell Viability (IC50) | 7.29 µM | ugr.es |

| Parent Compound 1 | Jurkat (T-cell leukemia) | Cell Viability (IC50) | 15.07 µM | ugr.es |

| Compound 12 | Jurkat | Cell Cycle Analysis | 64% increase in sub-G1 population | ugr.es |

| Compound 13 | Jurkat | Cell Cycle Analysis | 51% increase in sub-G1 population (highly selective) | ugr.es |

Certain modified purine analogs have been shown to possess immunostimulatory properties. A study on a series of 6-substituted purinyl alkoxycarbonyl amino acids demonstrated their capacity to stimulate cytotoxic T lymphocytes (CTLs) and the mixed lymphocyte reaction (MLR) in vitro. nih.gov One particular compound, [[5-[6-(N,N-dimethylamino)purin-9-yl]pentoxy]-carbonyl]D-arginine (BCH-1393), exhibited an in vitro stimulation of CTLs that was comparable to Interleukin-2 (IL-2). nih.gov The activity of these conjugates was found to be dependent on several factors, including the nature of the substituent at the 6-position of the purine ring, the specific amino acid used, and the length and nature of the linker connecting the two moieties. nih.gov This suggests that the 6-alkoxy-purine scaffold can be incorporated into larger molecules to modulate immune cell responses, although data on this compound itself in these assays is limited.

In Vitro Studies of Antiviral and Antimicrobial Efficacy

Purine analogs have a long history as antiviral and antimicrobial agents. mdpi.com The in vitro efficacy of various 6-alkoxy-purine derivatives and related compounds has been evaluated against a range of pathogens.

Antiviral Activity: Studies on 9-alkoxypurines have identified compounds with potent and selective activity against herpes viruses, including herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV). nih.govacs.org For example, the S-isomer of 9-(2,3-dihydroxypropoxy)guanine was found to be more active than acyclovir (B1169) against HSV-1 and HSV-2. nih.gov Similarly, other research has explored 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, which are structurally related to purine analogs, and found them to inhibit the replication of both herpes viruses and retroviruses, including human immunodeficiency virus (HIV). acs.orgnih.gov The antiviral activity in these series was often dependent on the presence of an amino group at the C-2 position of the heterocyclic ring system. acs.org

Antimicrobial Activity: The purine scaffold has also been utilized in the development of antibacterial and antimycobacterial agents. A screening of a diverse purine library led to the identification of 6-oxo and 6-thio purine analogs with moderate to good inhibitory activity against Mycobacterium tuberculosis (Mtb). nih.gov The activity in this series was enhanced by substitution at the N9-position. nih.gov While broad-spectrum antibacterial data for this compound is not widely available, the general potential for purine derivatives to act as antimicrobial agents is well-established, with various analogs showing activity against pathogens like C. albicans, C. neoformans, and S. aureus. mdpi.com

| Compound/Analog Class | Pathogen | Activity Noted | Reference |

| (S)-9-(2,3-Dihydroxypropoxy)guanine | HSV-1, HSV-2 | More active than acyclovir | nih.gov |

| (S)-9-(1,4-Dihydroxybut-2-oxy)guanine | VZV | Twice as active as acyclovir | nih.gov |

| 6-[2-(Phosphonomethoxy)ethoxy]pyrimidines | HSV-1, HSV-2, VZV, CMV, HIV-1, HIV-2 | Inhibited replication (EC50: 6.5-24 µg/mL for HSV) | acs.org, nih.gov |

| 6-Oxo and 6-Thio Purine Analogs | Mycobacterium tuberculosis | Moderate to good inhibitory activity | nih.gov |

Computational Chemistry and Molecular Modeling for Purine Derivatives

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For purine (B94841) derivatives, this analysis is crucial for understanding how they might interact with biological targets such as enzymes or receptors.

Docking studies on compounds structurally related to 6-(2-Methoxyethoxy)-purine reveal that the purine core frequently engages in key interactions within protein binding sites. The binding affinity and specificity are largely dictated by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The nitrogen atoms of the purine ring are common hydrogen bond acceptors, while the C-H groups can participate in weaker hydrogen bonds or hydrophobic contacts.

For instance, in studies of similar substituted purines, interactions with amino acid residues in the active sites of protein kinases are common. The stability of the resulting ligand-protein complex is quantified by a docking score or binding energy, with more negative values typically indicating a more stable interaction.

| Type of Interaction | Potential Interacting Groups on this compound | Common Interacting Amino Acid Residues | Typical Binding Energy Range (kcal/mol) |

|---|---|---|---|

| Hydrogen Bonding | Purine ring nitrogens (N1, N3, N7, N9), Ether oxygen | Asp, Glu, Ser, Thr, Gln, Asn, Lys, Arg | -5.0 to -10.0 |

| Hydrophobic Interactions | Purine ring, Methoxyethoxy side chain | Ala, Val, Leu, Ile, Phe, Trp, Met | |

| π-π Stacking | Purine ring system | Phe, Tyr, Trp, His |

Quantum Chemical Calculations for Reactive Site Identification

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules and identify sites that are susceptible to chemical reactions. For this compound, these calculations can predict regions of high or low electron density, which correspond to nucleophilic and electrophilic centers, respectively.

| Atomic Site | Predicted Reactivity | Computational Indicator | Implication |

|---|---|---|---|

| Purine Nitrogens (e.g., N1, N3, N7) | Nucleophilic (electron-rich) | High Fukui function for electrophilic attack (f-) | Potential sites for protonation or alkylation. |

| Purine Carbons (e.g., C2, C6, C8) | Electrophilic (electron-poor) | High Fukui function for nucleophilic attack (f+) | Potential sites for nucleophilic substitution or addition. |

| Oxygen atoms in side chain | Nucleophilic | High negative Molecular Electrostatic Potential (MEP) | Potential sites for hydrogen bonding. |

Simulations of Hydrogen-Bonding Interactions and Conformational Analysis

Hydrogen bonds play a critical role in the structure and function of biological systems and in the recognition of ligands by proteins. The purine core of this compound contains multiple nitrogen atoms that can act as hydrogen bond acceptors.

These simulations help to understand the dynamic behavior of the molecule in solution and its preferred geometry when approaching a binding partner.

Prediction of ADME-Related Molecular Properties (Excluding Clinical Data)

Computational models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates based on their molecular structure. These predictions help in the early stages of research to assess the potential "drug-likeness" of a compound. For this compound, various molecular descriptors relevant to pharmacokinetics can be calculated.

Properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are fundamental to rules like Lipinski's Rule of Five, which assesses the likelihood of oral bioavailability. Other parameters, including the Polar Surface Area (PSA), predicted aqueous solubility, and permeability through biological barriers like the Caco-2 cell line model, can also be estimated using various software platforms. mdpi.com

| Property | Predicted Value/Range for this compound | Significance |

|---|---|---|

| Molecular Weight | ~194.19 g/mol | Falls within the typical range for good oral bioavailability (<500). |

| logP (Lipophilicity) | Calculated values generally fall between 0.5 and 1.5 | Indicates moderate lipophilicity, balancing solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 (from the purine N-H) | Meets the criterion of <5 for good oral bioavailability. |

| Hydrogen Bond Acceptors | 5 (3 from purine nitrogens, 2 from ether oxygens) | Meets the criterion of <10 for good oral bioavailability. |

| Polar Surface Area (PSA) | ~60-70 Ų | Suggests good potential for cell membrane permeability. |

| Caco-2 Permeability (logPapp) | Predicted to be high | Indicates a high probability of absorption from the human intestine. mdpi.com |

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced Purine (B94841) Analogs

The core structure of 6-(2-Methoxyethoxy)-purine serves as a foundational template for creating diverse chemical libraries. The original synthesis of purine antimetabolites often involved isosteric replacement of atoms within the purine ring. nih.gov A primary future direction involves the strategic modification of this purine core to enhance biological activity, selectivity, and pharmacokinetic properties. Methodologies for creating libraries of 6-alkoxy purines can be employed to explore structure-activity relationships (SAR). nih.govresearchgate.net

Advanced synthetic strategies will be crucial. This includes the development of efficient, high-yield reactions for substitutions at various positions on the purine ring. For instance, creating derivatives by modifying the methoxyethoxy group or by introducing substituents at the C2, C8, and N9 positions could lead to compounds with novel biological profiles. rsc.orgnih.gov Techniques such as tandem reactions, where multiple bond-forming events occur in a single step, can streamline the synthesis of complex analogs from simpler pyrimidine (B1678525) precursors. ugr.es

| Synthetic Strategy | Description | Potential Application to this compound |

| Combinatorial Chemistry | Generation of large libraries by systematically varying substituents at multiple positions on the purine scaffold. | Create a diverse library of analogs by altering the side chains at the C2, C8, and N9 positions to screen for various biological activities. |

| Fragment-Based Drug Design | Building novel molecules by linking small chemical fragments that bind to adjacent regions of a biological target. | Identify fragments that bind to a target of interest and link them to the this compound core to create potent inhibitors. |

| Structure-Based Design | Using the three-dimensional structure of a biological target to design molecules that fit precisely into the active site. | Design modifications to the this compound structure to optimize interactions with a specific enzyme, such as a protein kinase. researchgate.net |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reaction rates and improve yields in organic synthesis. | Expedite the synthesis of new derivatives, particularly for nucleophilic substitution reactions at the C6 position. rsc.org |

Identification of Novel Biological Targets for Therapeutic Intervention

A critical area of future research is the identification and validation of the molecular targets through which this compound and its derivatives exert their biological effects. Purine analogs are known to interact with a wide array of biological molecules, making them a rich source for drug discovery. nih.gov They often function as antimetabolites that interfere with DNA replication and repair, making them effective in cancer therapy. wikipedia.orgnih.gov

Phenotypic screening of compound libraries derived from the this compound scaffold can uncover novel cellular effects. nih.gov Once a desired phenotype is observed, target deconvolution techniques, such as chemical proteomics and genetic screening, can be employed to identify the specific protein(s) responsible for the compound's activity. Given that many purine derivatives act as kinase inhibitors, a primary focus could be on screening against panels of protein kinases, which are often dysregulated in cancer. researchgate.netmdpi.com Furthermore, enzymes within the de novo purine synthesis pathway, such as glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), are established targets for antifolates and represent potential targets for this class of compounds as well. nih.govnih.gov

| Potential Target Class | Examples | Relevance for Purine Analogs |

| Protein Kinases | Cyclin-dependent kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), HER2. indexcopernicus.com | Many purine-based compounds are potent kinase inhibitors, crucial in oncology. researchgate.netmdpi.com |

| DNA/RNA Polymerases | Viral or human DNA/RNA polymerases. | Purine nucleoside analogs can act as chain terminators, forming the basis of many antiviral drugs. wikipedia.orgmdpi.com |

| Metabolic Enzymes | Purine nucleoside phosphorylase (PNP), Dihydrofolate reductase (DHFR). mdpi.commdpi.com | Inhibition of purine metabolism can lead to nucleotide pool depletion, impacting cell proliferation. |

| G-protein-coupled receptors (GPCRs) | Adenosine (B11128) receptors. | Purine structures can mimic endogenous ligands like adenosine, modulating signaling pathways. frontiersin.org |

Integration of Biocatalysis and Synthetic Biology in Purine Derivative Synthesis

The shift towards "green chemistry" provides a compelling rationale for integrating biocatalysis into the synthesis of purine derivatives. Enzymatic synthesis offers significant advantages over traditional chemical methods, including high selectivity, milder reaction conditions, and reduced environmental impact. mdpi.com Enzymes such as lipases and nucleoside phosphorylases have been successfully used to produce purine nucleoside esters and other analogs. nih.gov

Future research could focus on developing enzymatic routes to synthesize or modify this compound. For example, enzymes could be used to regioselectively acylate or glycosylate the purine core, producing nucleoside analogs with potentially enhanced cell permeability and biological activity. nih.gov Synthetic biology approaches could engineer microorganisms to produce complex purine precursors or even the final compounds, providing a sustainable and cost-effective manufacturing platform. nih.gov This integration of chemistry and biology represents a frontier in the production of pharmaceutical agents. rsc.org

Development of High-Throughput Screening and Computational Drug Discovery Methodologies

To efficiently explore the therapeutic potential of analogs derived from this compound, the adoption of high-throughput screening (HTS) and computational methods is essential. HTS allows for the rapid testing of thousands of compounds against specific biological targets or in cell-based assays, quickly identifying promising "hits" for further development. bmglabtech.comwikipedia.orgcriver.com

In parallel, computer-aided drug design (CADD) can accelerate the discovery process significantly. nih.gov

Virtual Screening: Computational models can be used to screen large virtual libraries of this compound derivatives against the three-dimensional structures of known biological targets, prioritizing compounds for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built to correlate the chemical structures of synthesized analogs with their biological activity. These models help in understanding which structural features are critical for activity and guide the design of more potent compounds. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into how a ligand binds to its target protein, revealing the stability of the complex and key molecular interactions, which is invaluable for lead optimization. mdpi.com

These computational approaches reduce the cost and time associated with traditional drug discovery by focusing laboratory efforts on the most promising candidates. nih.gov

Elucidation of Complex Interconnected Mechanistic Pathways

Beyond identifying a single molecular target, a deeper understanding of how this compound and its analogs affect complex cellular networks is crucial. Purine metabolism is intricately linked with numerous fundamental cellular processes, including energy metabolism, signaling, and the synthesis of other biomolecules. frontiersin.orgwikipedia.orgresearchgate.net

Future investigations should aim to unravel these connections. For instance, the mTOR signaling pathway is known to be sensitive to cellular purine levels, integrating nutrient availability with cell growth and proliferation. nih.govnih.gov Studies could explore whether this compound derivatives modulate mTOR signaling. Furthermore, as de novo purine synthesis is an energy-intensive process often linked to mitochondrial function, investigating the impact of these compounds on mitochondrial metabolism could reveal novel mechanisms of action. mdpi.comresearchgate.net Systems biology approaches, combining transcriptomics, proteomics, and metabolomics, will be instrumental in mapping the global cellular response to treatment with these compounds, providing a comprehensive view of their mechanistic pathways.

Q & A

Q. How to analyze kinetic parameters of this compound in enzyme inhibition?

- Methodology : Use stopped-flow kinetics or surface plasmon resonance (SPR) to determine on/off rates (kₒₙ, kₒff) and dissociation constants (Kd). For time-dependent inhibition, pre-incubate enzymes with inhibitors before adding substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.